Enantiomer-Dependent PB2 Binding and Antiviral Potency: (R)- vs. (S)-Configured Building Blocks
The (R)-enantiomer of 3-amino-4,4-dimethylpentanoic acid is an essential chirality-defining building block for influenza PB2 inhibitors. When incorporated into the 5-fluoroazaindole scaffold, the (R)-configured compound 4 demonstrated excellent PB2 binding affinity and cellular antiviral potency, while the (S)-configured compound 6 showed substantially reduced activity in both assays [1]. The (R)-enantiomer's tert-butyl group occupies a hydrophobic pocket defined by PB2 residues Phe323, Phe325, and Phe404, as confirmed by X-ray crystallography, whereas the (S)-enantiomer cannot achieve the same binding pose [1].
| Evidence Dimension | Enantioselectivity of PB2 inhibitor activity (binding affinity and cellular antiviral potency) conferred by the chiral β-amino acid building block |
|---|---|
| Target Compound Data | Compound 4 (derived from (R)-3-amino-4,4-dimethylpentanoic acid): excellent PB2 binding (Kd) and antiviral potency (EC90) in influenza bDNA cell assay; rat oral AUC = 3.3 μg·h/mL (3 mg/kg); mouse oral AUC = 7.2 μg·h/mL (30 mg/kg) [1] |
| Comparator Or Baseline | Compound 6 (derived from (S)-3-amino-4,4-dimethylpentanoic acid): reduced PB2 binding affinity and weaker antiviral potency compared to compound 4; specific fold-reduction data reported in Table 1 of the source [1] |
| Quantified Difference | The (R)-enantiomer-derived inhibitor exhibited substantially superior PB2 binding affinity and cellular EC90 relative to the (S)-enantiomer-derived inhibitor. All corresponding (S)-enantiomers across the series showed weaker affinity for PB2 or reduced potency [1]. |
| Conditions | Fluorescence polarization competition binding assay for PB2 cap-binding domain Kd; branched DNA (bDNA) cell assay for influenza viral RNA replication EC90 [1] |
Why This Matters
Procurement of the incorrect enantiomer or racemate directly compromises inhibitor potency, wastefully consumes synthetic resources, and risks false-negative results in antiviral screening campaigns.
- [1] Farmer, L. J.; Clark, M. P.; Boyd, M. J.; et al. Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Med. Chem. Lett. 2017, 8 (2), 256–260. DOI: 10.1021/acsmedchemlett.6b00486. View Source
